(E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a thiophene ring, which is a five-membered ring containing sulfur, attached to both the enone and piperidine moieties. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Enone Moiety: The enone moiety can be synthesized through an aldol condensation reaction between an aldehyde and a ketone. For this compound, thiophene-2-carbaldehyde and acetone can be used as starting materials.
Piperidine Substitution: The piperidine ring can be introduced through a nucleophilic substitution reaction. Thiophene-2-ylpiperidine can be synthesized separately and then coupled with the enone moiety using a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene rings.
Reduction: Reduction reactions can target the enone moiety, converting it to an alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkyl halides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry: It may be used in the development of materials with specific electronic or optical properties due to the presence of the thiophene rings.
Mechanism of Action
The mechanism of action of (E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one depends on its application:
Biological Systems: The compound may interact with enzymes or receptors, modulating their activity. The thiophene rings can engage in π-π interactions with aromatic amino acids in proteins.
Chemical Reactions: The enone moiety can act as an electrophile, participating in various addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-1-(4-(furan-2-yl)piperidin-1-yl)prop-2-en-1-one: Similar structure but with furan rings instead of thiophene.
(E)-3-(pyridin-2-yl)-1-(4-(pyridin-2-yl)piperidin-1-yl)prop-2-en-1-one: Contains pyridine rings, which have different electronic properties compared to thiophene.
Uniqueness
(E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one is unique due to the presence of thiophene rings, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-1-(4-thiophen-2-ylpiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c18-16(6-5-14-3-1-11-19-14)17-9-7-13(8-10-17)15-4-2-12-20-15/h1-6,11-13H,7-10H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTOTXXZGFIQEB-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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